Quinoline-8-sulfonyl chloride
Overview
Description
Quinoline-8-sulfonyl chloride: is a chemical compound with the molecular formula C₉H₆ClNO₂S and a molecular weight of 227.67 g/mol . It is characterized by the presence of quinoline and sulfonyl chloride functional groups. This yellow solid is commonly used as a reagent in organic synthesis, particularly in the preparation of various quinoline derivatives, including pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
8-Quinolinesulfonyl chloride primarily targets aromatic/heterocyclic sulfonamides that contain a free amino, imino, hydrazino, or hydroxyl group
Mode of Action
The compound interacts with its targets through a sulfonylation reaction . Specifically, 8-Quinolinesulfonyl chloride reacts with the free amino, imino, hydrazino, or hydroxyl group present in the aromatic/heterocyclic sulfonamides . This interaction leads to the formation of new compounds, altering the original structure and function of the target molecules.
Result of Action
The primary result of the action of 8-Quinolinesulfonyl chloride is the formation of water-soluble compounds . These compounds are formed as a result of the reaction between 8-Quinolinesulfonyl chloride and aromatic/heterocyclic sulfonamides. The water solubility of these compounds could potentially enhance their distribution within the body, although the exact molecular and cellular effects would depend on the specific compounds formed and their interactions with biological systems.
Biochemical Analysis
Biochemical Properties
8-Quinolinesulfonyl chloride reacts with aromatic/heterocyclic sulfonamides containing a free amino, imino, hydrazino, or hydroxyl group to form water-soluble compounds . This interaction plays a significant role in its biochemical reactions.
Cellular Effects
In the context of cellular effects, 8-Quinolinesulfonyl chloride has been developed as a new coupling agent in oligonucleotide synthesis via the phosphotriester approach . This suggests that it may influence cellular processes related to nucleotide synthesis.
Molecular Mechanism
The molecular mechanism of 8-Quinolinesulfonyl chloride involves its reaction with aromatic/heterocyclic sulfonamides containing a free amino, imino, hydrazino, or hydroxyl group . This leads to the formation of water-soluble compounds, indicating potential binding interactions with these biomolecules.
Metabolic Pathways
Given its role in oligonucleotide synthesis , it may interact with enzymes or cofactors involved in nucleotide metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinoline-8-sulfonyl chloride can be synthesized through the reaction of 8-quinoline sulfonic acid with thionyl chloride (SOCl₂) . The reaction typically involves heating the mixture to facilitate the formation of the sulfonyl chloride group .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of 8-quinoline sulfonic acid as a starting material. This compound is reacted with thionyl chloride under controlled conditions to yield the desired product .
Chemical Reactions Analysis
Types of Reactions: Quinoline-8-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with aromatic and heterocyclic sulfonamides containing free amino, imino, hydrazino, or hydroxyl groups to form water-soluble compounds.
Coupling Reactions: It is used as a coupling reagent in oligonucleotide synthesis.
Common Reagents and Conditions:
Aromatic/Heterocyclic Sulfonamides: These compounds react with this compound to form water-soluble derivatives.
Oligonucleotide Synthesis: It is used as a coupling reagent under specific conditions to facilitate the synthesis of oligonucleotides.
Major Products Formed:
Water-Soluble Compounds: Formed from the reaction with aromatic/heterocyclic sulfonamides.
Olefins: Synthesized from secondary esters at moderate temperatures.
Scientific Research Applications
Quinoline-8-sulfonyl chloride has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
- Benzenesulfonyl chloride
- Pyridine-3-sulfonyl chloride
- 2-Naphthalenesulfonyl chloride
Comparison: Quinoline-8-sulfonyl chloride is unique due to its quinoline moiety, which imparts specific reactivity and properties not found in other sulfonyl chlorides. This uniqueness makes it particularly valuable in the synthesis of quinoline derivatives and oligonucleotides .
Properties
IUPAC Name |
quinoline-8-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-14(12,13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYUYCIJACTHMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)Cl)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171975 | |
Record name | 8-Quinolinesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18704-37-5 | |
Record name | 8-Quinolinesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18704-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Quinolinesulfonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018704375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-QUINOLINESULFONYL CHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91506 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Quinolinesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinoline-8-sulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.634 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-CHLOROSULFONYLQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZIK3TJS9M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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